

MCL1 protein binding affinity Ki value

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Compound Focus: Tapotoclax

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MCL1 Inhibitor Binding Affinities

The following table compiles the binding affinity data (Ki values) for various MCL1 inhibitors, highlighting their potency and selectivity. Ki is the inhibition constant; a lower value indicates a more potent inhibitor.

Compound Name	Reported Ki Value	Selectivity Notes	Clinical Status / Notes
VU661013 [1]	97 ± 30 pM	Does not significantly inhibit BCL-xL or BCL-2.	Preclinical
AZD5991 [1]	0.13 nM	~25-fold lower affinity for mouse vs. human Mcl-1.	Clinical trials (NCT03218683) [2]
MIK665 (S64315) [1]	1.2 nM	Inhibitor of Mcl-1 with potential pro-apoptotic activities.	Clinical trials (NCT04629443) [2]
BRD-810 [3]	Kd = 0.0006 nM (0.6 pM)*	Highly selective over BCL-XL and BCL-2. No appreciable off-target binding in a broad panel.	Preclinical, intended for clinical trials [3]
A-1210477 [1]	0.454 nM	>100-fold selectivity over other Bcl-2 family members.	Preclinical

Compound Name	Reported Ki Value	Selectivity Notes	Clinical Status / Notes
S63845 [1]	Kd = 0.19 nM*	No discernible binding to BCL-2 or BCL-XL.	Preclinical
UMI-77 [1]	490 nM	Shows selectivity over other Bcl-2 family members.	Preclinical
Marinopyrrole A (Maritoclax) [1]	IC50 = 10.1 μ M	Selective Mcl-1 antagonist; targets Mcl-1 for degradation.	Preclinical
Sabutoclax [1]	IC50 = 0.20 μ M	Pan-Bcl-2 inhibitor (also inhibits Bcl-xL, Bcl-2, Bfl-1).	Preclinical
TW-37 [1]	Ki = 0.26 μ M	Pan-inhibitor of Bcl-2, Bcl-xL and Mcl-1.	Preclinical

*Kd (Dissociation Constant) is a direct binding measurement. While Ki and Kd are different constants, both are used to report binding affinity, with lower values indicating stronger binding. This value is an IC50 (half-maximal inhibitory concentration) from a functional disruption assay, not a direct Ki.

Experimental Protocols for Determining Binding Affinity

The Ki and Kd values in the table are typically determined using well-established biochemical and biophysical techniques. Here are the core methodologies as cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This is a common and robust assay for quantifying protein-ligand interactions and determining IC50 values, which can be used to calculate Ki [3] [4].

- **Purpose:** To measure the disruption of a protein-peptide interaction by a small-molecule inhibitor.
- **Protocol Summary:**
 - **Reagents:** Recombinant MCL-1 protein is incubated with a fluorescently-labeled peptide derived from a native binding partner (e.g., the BH3 domain of Noxa or Bid) [5] [4].
 - **Assay Principle:** The assay uses a donor fluorophore (e.g., Europium cryptate) attached to the protein and an acceptor fluorophore (e.g., XL665) attached to the peptide. When the peptide is bound to the protein, FRET occurs upon excitation of the donor. If a small molecule displaces the peptide, the FRET signal decreases [3].
 - **Execution:** The test compound is serially diluted and added to the protein-peptide mixture. The FRET signal is measured after incubation.
 - **Data Analysis:** The concentration-dependent decrease in FRET signal is plotted to calculate the IC50. The Ki can then be derived using established equations like the Cheng-Prusoff equation [4].

Fluorescence Polarization (FP) Anisotropy

This method is another standard for characterizing binding affinity and was used in the discovery of early MCL1 inhibitors [6].

- **Purpose:** Similar to TR-FRET, it measures the displacement of a fluorescent probe from the target protein.
- **Protocol Summary:**
 - **Reagents:** A FITC-labeled BH3 peptide is bound to recombinant MCL-1 protein [6].
 - **Assay Principle:** When the small, fluorescent peptide is bound to the large protein, its rotation is slow, resulting in high fluorescence polarization. When displaced by a competitive inhibitor, the peptide rotates faster, leading to a decrease in polarization [6].
 - **Execution:** The test compound is titrated into a solution containing the MCL-1-probe complex. The change in polarization is measured.
 - **Data Analysis:** The data is fit to a competitive binding model to determine the Ki value [6].

X-ray Crystallography

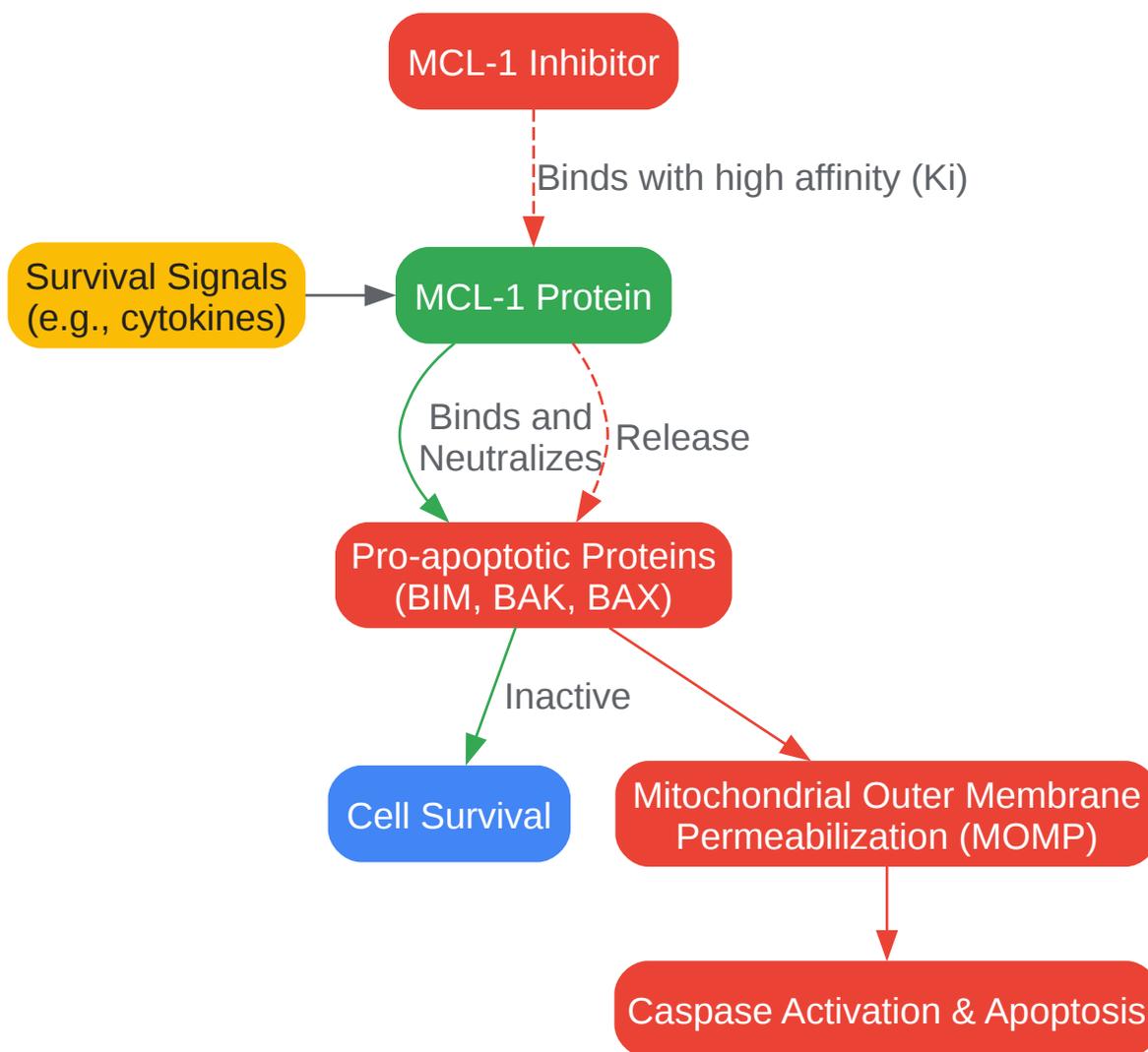
While not a direct measure of Ki, crystallography is critical for validating the binding mode and guiding structure-based drug design [3] [6].

- **Purpose:** To obtain a high-resolution three-dimensional structure of the MCL-1-inhibitor complex.
- **Protocol Summary:**

- **Protein Preparation:** A purified, recombinant MCL-1 protein (often a truncated construct containing the BH3-binding groove) is used [3] [4].
- **Crystallization:** The protein is co-crystallized with the inhibitor using vapor diffusion methods. The reservoir solution typically contains a precipitant like PEG [4].
- **Data Collection and Modeling:** X-ray diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement and refined, providing an atomic-level view of the inhibitor bound within the BH3-binding groove of MCL-1 [3] [4]. This confirms that the inhibitor is engaging the intended target site.

MCL1's Role in Apoptosis and Inhibitor Mechanism

To understand the functional context of the K_i values, the following diagram illustrates the role of MCL1 in regulating mitochondrial apoptosis and the mechanism of MCL1 inhibitors.



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In healthy cells, MCL1 binds pro-apoptotic proteins to prevent apoptosis. MCL1 inhibitors bind MCL1, releasing these proteins to initiate cell death. [7] [8] [9]

Key Interpretive Notes for Researchers

- **Ki vs. Kd vs. IC50:** While all measure affinity, they are determined differently. Ki and Kd are direct binding constants, whereas IC50 is a functional measurement under specific assay conditions. Caution is advised when directly comparing these values [1] [3].
- **Selectivity is Crucial:** High affinity for MCL1 is only valuable with selectivity over BCL-XL and BCL-2, as inhibiting the latter can cause on-target thrombocytopenia [6] [4]. The most advanced compounds show excellent selectivity profiles.
- **The Cardiotoxicity Challenge:** MCL1 is essential for cardiomyocyte survival. Clinical trials for several MCL1 inhibitors have reported troponin increases, indicating potential cardiotoxicity [3] [4]. This is a major focus of current research, with strategies like optimizing pharmacokinetics (e.g., short half-life of BRD-810) being explored to improve the therapeutic window [3].

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